Product packaging for 2-Ethyl-m-xylene(Cat. No.:CAS No. 2870-04-4)

2-Ethyl-m-xylene

Cat. No.: B044303
CAS No.: 2870-04-4
M. Wt: 134.22 g/mol
InChI Key: CHIKRULMSSADAF-UHFFFAOYSA-N
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Description

2-Ethyl-m-xylene, also known as this compound, is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 134.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B044303 2-Ethyl-m-xylene CAS No. 2870-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-dimethylbenzene
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InChI

InChI=1S/C10H14/c1-4-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3
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InChI Key

CHIKRULMSSADAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14
Source PubChem
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DSSTOX Substance ID

DTXSID1062675
Record name 2-Ethyl-m-xylene
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Molecular Weight

134.22 g/mol
Source PubChem
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CAS No.

2870-04-4
Record name 1,3-Dimethyl-2-ethylbenzene
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Record name 2-Ethyl-m-xylene
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Record name Benzene, 2-ethyl-1,3-dimethyl-
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Record name 2-Ethyl-m-xylene
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Record name 2-ethyl-m-xylene
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Record name 2-ETHYL-M-XYLENE
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Synthesis and Manufacturing Methodologies of 2 Ethyl M Xylene

Industrial Production Strategies for C8 Aromatics Mixtures

The industrial production of 2-ethyl-m-xylene is not typically a standalone process but is rather integrated within the production of mixed C8 aromatics. These mixtures, primarily derived from catalytic reforming of naphtha or steam cracking of hydrocarbons, consist of ethylbenzene (B125841) and the three xylene isomers: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene). researchgate.netresearchgate.net The isolation and conversion of these isomers are central to obtaining the desired products, including this compound.

Catalytic Alkylation of Parent Xylene Isomers and Related Aromatics

The direct synthesis of this compound can be achieved through the catalytic alkylation of its parent isomer, m-xylene (B151644). This process typically involves the reaction of m-xylene with an ethylating agent, such as ethylene (B1197577) or ethyl halides, in the presence of a suitable catalyst.

The reaction is a classic electrophilic aromatic substitution, where the ethyl group is introduced onto the benzene (B151609) ring. The choice of catalyst is crucial to direct the ethyl group to the desired position and to minimize the formation of byproducts. Lewis acids, such as aluminum chloride (AlCl₃), are commonly employed as catalysts. The reaction conditions, including temperature and pressure, are optimized to favor mono-alkylation and achieve a desirable yield of this compound.

Catalyst Ethylating Agent Temperature (°C) Pressure (bar) Reaction Time (hours) Key Considerations
Aluminum chloride (AlCl₃)Ethyl chloride80–1205–102–4Yields are dependent on catalyst loading and stoichiometry. Excess ethyl chloride can favor mono-alkylation. Post-reaction purification is necessary to remove catalyst residues.
Zeolite CatalystsEthyleneVariableVariableVariableZeolite catalysts can offer shape selectivity, potentially favoring the formation of specific isomers and reducing byproduct formation.

Methylation and Transalkylation Processes

Methylation and transalkylation are key processes within aromatics complexes that can be manipulated to alter the composition of the xylene isomer pool. wikipedia.org Transalkylation, in particular, is a vital industrial reaction that involves the redistribution of alkyl groups between aromatic molecules. wikipedia.org This is often employed to convert overproduced toluene (B28343) and heavier C9+ aromatics into more valuable xylenes (B1142099) and benzene. wikipedia.orgexxonmobilchemical.com

The process typically utilizes zeolite catalysts and is carried out at elevated temperatures and pressures in the presence of hydrogen. nefthim.com While the primary goal is often the production of p-xylene (B151628), the reaction mixture will contain a near-equilibrium distribution of xylene isomers, including m-xylene, which is the precursor for this compound. researchgate.net The flexibility of these processes allows for the adjustment of feedstock and operating conditions to optimize the yield of desired isomers. exxonmobilchemical.com

Process Catalyst Type Feedstock Temperature (°C) Pressure (MPa) H₂:HC Molar Ratio Space Velocity (h⁻¹)
TransalkylationProprietary dual zeolite with low precious metal content (TransPlus℠ 5)C₉+ aromatics and toluene/benzeneNot specifiedNot specifiedLower H₂:HC ratioNot specified
TransalkylationZeolite catalystToluene and C₉ aromatic hydrocarbons400–45036–10:1~1.0
TransalkylationZeolite catalyst with bismuth and nickel on beta zeoliteToluene and C9 aromaticsNot specifiedNot specifiedNot specifiedNot specified
Toluene DisproportionationZeolite catalystToluene540Not specifiedNot specified0.9

Laboratory and Advanced Synthetic Routes to this compound and its Derivatives

In addition to large-scale industrial production, various laboratory and advanced synthetic methods are employed for the targeted synthesis of this compound and its derivatives. These methods offer greater control over the molecular structure and allow for the introduction of specific functional groups.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for the preparation of complex derivatives of this compound. A common strategy involves the initial synthesis of the this compound core, followed by a series of functional group transformations. For example, a plausible synthetic route could begin with the Friedel-Crafts acylation of m-xylene, followed by reduction to introduce the ethyl group. Subsequent reactions, such as nitration, halogenation, or oxidation of the methyl groups, can be employed to introduce further functionality onto the aromatic ring. The order of these reaction steps is critical in determining the final substitution pattern of the product. lumenlearning.com

Friedel-Crafts Alkylation and Arylation Reactions

The Friedel-Crafts alkylation is a fundamental and widely used method for the laboratory synthesis of this compound. This reaction involves the electrophilic substitution of an alkyl group onto an aromatic ring. In the context of this compound synthesis, m-xylene is reacted with an ethylating agent, such as an ethyl halide (e.g., ethyl chloride or ethyl bromide), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.com

The reaction is typically carried out in an inert solvent and may require cooling to control the reaction rate and minimize side reactions, such as polyalkylation. youtube.com The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired product.

Aromatic Substrate Alkylating Agent Catalyst Reaction Conditions Key Considerations
m-Xylenetert-Butyl chlorideFerric chloride (FeCl₃)Cooled in an ice bath, followed by warming to room temperature. youtube.comWhile this example uses a tert-butyl group, the principle applies to ethylation with an appropriate ethylating agent. The reaction evolves HCl gas.
p-Xylene1-BromopropaneAluminum chloride (AlCl₃)Not specifiedThis example on a different xylene isomer illustrates the general conditions for Friedel-Crafts alkylation.

Carbonylation Reactions in Derivative Synthesis (e.g., m-Xylylene Dicarbamate)

Carbonylation reactions are powerful tools for the synthesis of derivatives of xylene isomers, introducing carbonyl functionalities that can serve as precursors for a variety of other compounds. A notable example is the synthesis of m-xylylene dicarbamate (XDC), a crucial intermediate for the production of m-xylylene diisocyanate (XDI). nih.gov

The synthesis of XDC can be achieved through the carbonylation of m-xylylene diamine (XDA) with ethyl carbamate (B1207046). nih.gov This process is effectively catalyzed by hierarchical TS-1 (HTS-1) zeolite, which exhibits high performance due to its weak acidity and specific porous structure. nih.gov This phosgene-free route is considered a more environmentally benign alternative to traditional methods. nih.gov

Reactants Catalyst Temperature (°C) Time (h) Pressure (MPa) Yield of XDC (%)
m-Xylylene diamine (XDA), Ethyl carbamate (EC)Hierarchical TS-1 (HTS-1)20011.861.3
m-Xylylene diamine (XDA), Ethyl carbamate (EC)Hierarchical TS-1 (HTS-1)20021.872.5
m-Xylylene diamine (XDA), Ethyl carbamate (EC)Hierarchical TS-1 (HTS-1)20041.883.2
m-Xylylene diamine (XDA), Ethyl carbamate (EC)Hierarchical TS-1 (HTS-1)20061.888.5
m-Xylylene diamine (XDA), Ethyl carbamate (EC)Hierarchical TS-1 (HTS-1)20081.888.5

Catalytic Optimization in this compound Synthesis

The industrial production of specific aromatic isomers such as this compound is heavily reliant on catalytic processes that can maximize product selectivity while maintaining high conversion rates. The synthesis, typically involving the alkylation of m-xylene with an ethylating agent, is subject to the formation of multiple isomers and byproducts. Therefore, the optimization of catalysts and reaction parameters is a critical field of study to enhance the efficiency and economic viability of the manufacturing process.

Role of Zeolite Catalysts in Alkylation and Isomerization (e.g., HZSM-5, TS-1)

Zeolite catalysts are crystalline aluminosilicates with a highly ordered, microporous structure, making them exceptionally valuable in petrochemical synthesis due to their shape-selective properties. Their well-defined pore and channel systems, often comparable in size to small molecules, allow them to control which reactants can enter and which products can exit the catalyst's active sites. wisc.edubcrec.id This "molecular sieving" capability is fundamental to directing reactions toward a desired isomer.

HZSM-5 , a medium-pore zeolite with a ten-membered ring channel structure, is a widely studied and commercially significant catalyst for xylene isomerization and alkylation. wisc.edumdpi.com In the context of C8 aromatics, HZSM-5 can facilitate the conversion of other isomers, like ethylbenzene, into a mixture of xylenes. researchgate.net However, the acidic sites on the external surface of the parent HZSM-5 catalyst can promote non-selective reactions, such as the isomerization of the desired product into a thermodynamic equilibrium mixture of isomers. mdpi.com

To overcome this limitation, significant research has focused on the modification of HZSM-5 catalysts to enhance shape selectivity. Key strategies include:

Passivation of External Acid Sites: The active sites on the exterior surface of the zeolite crystal are not shape-selective and can catalyze undesirable side reactions. By passivating these sites, the reaction is confined to the shape-selective micropores. This is often achieved by coating the zeolite with a layer of silica (B1680970) (SiO₂) or by growing an epitaxial shell of silicalite-1 (a silica-based zeolite with a similar structure to ZSM-5 but lacking aluminum and, therefore, acidity). mdpi.comacs.org This modification effectively shields the external framework, preventing the desired this compound from isomerizing into other compounds after it is formed within the pores. mdpi.com

Acidity Regulation: The strength and distribution of acid sites within the zeolite are crucial. Modification techniques, such as boron modification or controlled dealumination, can be used to weaken the catalyst's acidity, which can suppress side reactions like disproportionation and transalkylation. researchgate.netsciopen.com

The table below summarizes findings from studies on HZSM-5 modification for xylene production, illustrating the impact on catalyst performance.

CatalystModification StrategyToluene Conversion (%)p-Xylene Selectivity (%)Catalyst Stability (Time on Stream)Research Finding
Parent HZSM-5None~11% (initial), <9% (after 50h)67.9%Decreased stability due to coke formationLower selectivity and stability attributed to active, non-selective external acid sites. mdpi.com
HZSM-5@silicalite-1Silicalite-1 coating~11% (stable)>80.0%Good stability over 170hSignificantly passivates external acid sites, preventing p-xylene isomerization and enhancing selectivity. mdpi.com
Zn/P/ZSM-5Zinc and Phosphorus impregnation~100% (Methanol Conversion)--Total acid strength is crucial for high conversion and aromatic yield. acs.org
Zn/P/Si/ZSM-5Surface modification with SiO₂~100% (Methanol Conversion)89.6%Stable in continuous cyclesWeak external acid sites in a small amount play a key role in increasing p-xylene selectivity. acs.org

TS-1 (Titanium Silicalite-1) is another important zeolite catalyst known for its unique catalytic properties, primarily in selective oxidation reactions due to the presence of titanium atoms in the silicate (B1173343) framework. While its primary application is in processes like epoxidation, the strategies used to optimize its performance are relevant to advanced catalyst design for hydrocarbon processing. acs.org Research has shown that hydrothermal modification of TS-1 can be used to regulate the microenvironment and coordination state of the titanium species. This fine-tuning of the active sites can remarkably improve both catalytic activity and selectivity. acs.org The principles of precisely engineering active sites and controlling the catalyst's microenvironment, as demonstrated with TS-1, represent a sophisticated approach that could be adapted for complex alkylation reactions to produce high-purity isomers like this compound.

Investigation of Process Parameters for Enhanced Selectivity and Yield

Key process parameters that are investigated to enhance selectivity and yield include:

Temperature: Reaction temperature has a profound effect on catalytic activity. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions, such as cracking and coke formation, which deactivates the catalyst. Sensitivity analyses in related processes like toluene methylation show that optimal temperature ranges are often between 400°C and 550°C. acs.org

Pressure: The system pressure can influence reactant phase, residence time, and certain reaction pathways. Typical pressures investigated for related aromatic alkylations range from 200 to 500 kPa. acs.org

Feed Ratio: The molar ratio of the reactants (e.g., m-xylene to the ethylating agent) is a critical variable. Optimizing this ratio is essential for maximizing the conversion of the limiting reactant and preventing side reactions associated with an excess of one component. For instance, in toluene methylation, toluene-to-methanol feed ratios are typically varied from 2 to 8 to find an optimal balance. acs.org

Weight Hourly Space Velocity (WHSV): WHSV defines the mass flow rate of reactants per unit mass of the catalyst, effectively controlling the residence time of the molecules within the reactor. Lower WHSV (longer residence time) can lead to higher conversion but may also increase the likelihood of secondary reactions, reducing selectivity. mdpi.com

Use of Diluents: The introduction of a diluent gas, such as nitrogen or hydrogen, into the feed stream can impact the reaction. An inert gas like nitrogen can help control the partial pressure of reactants and manage heat distribution in the reactor, while a reactive gas like hydrogen can help suppress coke formation and prevent certain side reactions, thereby prolonging catalyst life and improving selectivity. acs.org

The following table, based on sensitivity analyses from related aromatic alkylation processes, illustrates how these parameters can be manipulated to achieve desired outcomes.

ParameterRange InvestigatedObjective FunctionConstraintFinding
Temperature400.0–550.0 °CMaximize p-Xylene Selectivity40.0% Methanol LossTemperature significantly affects the trade-off between reaction rate and selectivity. acs.org
Pressure200.0–500.0 kPaMaximize p-Xylene Selectivity40.0% Methanol LossInfluences reaction kinetics and product distribution. acs.org
Feed Ratio (FT/FM)2–8Maximize p-Xylene Selectivity40.0% Methanol LossA higher ratio can enhance selectivity for the desired xylene isomer. acs.org
Diluent (H₂ or N₂)Variable Molar RatiosMaximize p-Xylene Selectivity40.0% Methanol LossA high molar ratio of diluent to the alkylating agent was found to intensify p-xylene selectivity. acs.org

Through the careful selection of a modified zeolite catalyst and the precise control of these process parameters, the synthesis of this compound can be optimized to achieve high selectivity and yield, making the process more efficient and commercially viable.

Chemical Reactivity and Mechanistic Transformations of 2 Ethyl M Xylene

Fundamental Reaction Pathways

Oxidation Reaction Mechanisms (e.g., Ozone-Initiated Oxidation of m-Xylene)

The oxidation of 2-ethyl-m-xylene, like other alkylbenzenes, can proceed via the alkyl side-chains or the aromatic ring, depending on the oxidant and reaction conditions. Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid typically lead to the oxidation of the alkyl groups to form carboxylic acids.

A well-studied analogue is the OH-initiated oxidation of m-xylene (B151644), which provides insight into the atmospheric oxidation mechanism. researchgate.netresearchgate.net The process is initiated by the abstraction of a hydrogen atom from one of the methyl groups by a hydroxyl radical (OH), forming a methylbenzyl radical. This radical then reacts with molecular oxygen (O₂) to yield a benzyl (B1604629) peroxy radical. researchgate.net Subsequent reactions can lead to a variety of ring-retaining products, such as m-tolualdehyde, and ring-opening products like methylglyoxal (B44143) and other dicarbonyls. researchgate.netresearchgate.net

In industrial settings, such as the Claus process where aromatic contaminants are removed, m-xylene oxidation by sulfur dioxide (SO₂) has been studied. The mechanism involves the formation of m-xylene radicals through H-abstraction, followed by an exothermic addition of SO₂ to the radical. Subsequent O-S bond cleavage releases sulfur monoxide (SO) and leaves an oxygen atom on the aromatic ring, leading to the formation of CO. kaust.edu.sa

Table 1: Products from OH-Initiated Oxidation of m-Xylene

Product Yield (%) Type
m-Tolualdehyde 6.42 ± 0.89 Ring-Retaining
Methylglyoxal 15.1 ± 4.2 Ring-Opening
Dimethylphenols Variable Ring-Retaining
4-oxo-2-pentenal Variable Ring-Opening

Source: Data derived from studies on m-xylene oxidation. researchgate.net

2.1.2. Reduction Reaction Mechanisms

Reduction reactions of this compound typically involve the hydrogenation of the aromatic ring. This is accomplished using hydrogen gas (H₂) in the presence of a metal catalyst. The reaction converts the aromatic ring into a cyclohexane (B81311) ring, resulting in the formation of ethyl-m-xylene derivatives with a saturated cyclic structure. The specific catalyst and reaction conditions (temperature, pressure) determine the extent of hydrogenation and the distribution of stereoisomers.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The mechanism proceeds in two main steps:

Attack by the Electrophile : The aromatic π-electron system acts as a nucleophile and attacks an electrophile (E⁺). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comuci.edulibretexts.org

Deprotonation : A base removes a proton from the sp³-hybridized carbon atom of the sigma complex. This restores the aromaticity of the ring and results in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, the positions of substitution are directed by the existing alkyl groups.

Influence of Alkyl Group Electronic Effects on Reactivity

Alkyl groups, such as the methyl and ethyl groups on this compound, are activating substituents in electrophilic aromatic substitution. They increase the rate of reaction compared to benzene because they are electron-donating groups. uci.edulibretexts.org This electron-donating ability stems from two main effects:

Inductive Effect (+I) : Alkyl groups are considered to have a weak electron-donating inductive effect, pushing electron density through the sigma bonds to the aromatic ring. stackexchange.comkhanacademy.org This enriches the electron density of the ring, making it more attractive to electrophiles. However, some recent computational studies suggest that alkyl groups may be inductively electron-withdrawing compared to hydrogen, and their stabilizing effects are better explained by other factors. nih.govresearchgate.net

Hyperconjugation : This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the π-system of the benzene ring. This effect is particularly important in stabilizing the carbocation intermediate formed during the reaction. khanacademy.org

These electron-donating effects are most pronounced at the ortho and para positions relative to the alkyl group. libretexts.org Consequently, alkyl groups are known as ortho, para-directors. In this compound, the two methyl groups are at positions 1 and 3, and the ethyl group is at position 2. The combined directing effects of these three activating groups will steer incoming electrophiles primarily to the unoccupied positions 4, 5, and 6, with the precise distribution depending on steric hindrance and the specific electrophile used. The positions ortho and para to the activating groups are the most nucleophilic and lead to the most stable carbocation intermediates. libretexts.org

Isomerization Dynamics and Mechanisms Involving this compound

Isomerization of Ethylbenzene (B125841) to Xylenes (B1142099)

In the petrochemical industry, C8 aromatic streams are a critical feedstock, typically containing ethylbenzene and the three xylene isomers (ortho, meta, and para). datapdf.comresearchgate.net The primary goal is often to maximize the production of p-xylene (B151628), a key precursor for polyester (B1180765) production. researchgate.net Since the initial mixture is not at thermodynamic equilibrium, isomerization units are employed to convert ethylbenzene and the other xylene isomers into the desired p-xylene. researchgate.net

The isomerization process is typically carried out in the gas phase under hydrogen pressure using a dual-function catalyst, such as platinum on a zeolite support (e.g., ZSM-5). datapdf.comnefthim.com The mechanism involves:

Dehydrogenation : Ethylbenzene is dehydrogenated on the metal sites (e.g., platinum) of the catalyst to form styrene.

Protonation & Rearrangement : The intermediate undergoes protonation on the acidic sites of the zeolite support, forming a carbocation. This carbocation can then undergo a series of skeletal rearrangements, including 1,2-hydride and methyl shifts, to interconvert between ethylbenzene and the xylene isomers.

Hydrogenation : The rearranged carbocation is then hydrogenated back on the metal sites to form the final xylene isomer products. datapdf.com

During this process, ethylbenzene can be isomerized to a mixture of xylenes. google.com The presence of this compound is transient as the system moves toward an equilibrium mixture of C8 aromatics, which is then sent to a separation unit to recover the high-value p-xylene. researchgate.netresearchgate.net

Table 2: Catalyst and Conditions for C8 Aromatic Isomerization

Parameter Value/Type
Catalyst Pt/ZSM-5 (Zeolite)
Temperature ~380-450 °C
Pressure ~8-15 bar (1480 kPa)
H₂/Hydrocarbon Ratio ~4-10 (molar)

Source: Data derived from various industrial isomerization process descriptions. nefthim.comgoogle.comresearchgate.net

Mechanisms of Ethyl Transfer and Methyl Transfer

The transfer of ethyl and methyl groups are key reactions in the processing of aromatic streams. These transfers can occur through distinct mechanisms, largely dictated by the catalyst's pore structure (e.g., medium- vs. large-pore zeolites). researchgate.net While both ethyl and methyl groups can be transferred, the development of shape-selective catalysts, such as medium-pore ZSM-5 zeolites, has allowed for the preferential transfer of ethyl groups while suppressing the undesirable transfer of methyl groups, which leads to xylene loss. researchgate.netresearchgate.net

One of the primary mechanisms for ethyl group transfer is dealkylation/realkylation. researchgate.net In this pathway, an ethyl group is cleaved from an aromatic ring, such as ethylbenzene, to form ethylene (B1197577) as a stable, independent intermediate. researchgate.netbohrium.com This ethylene molecule can then be re-adsorbed onto an acid site and subsequently alkylate another aromatic molecule. This mechanism is particularly prevalent in medium-pore zeolites like ZSM-5, where spatial constraints hinder bulkier intermediates. researchgate.netresearchgate.net If a mild hydrogenation catalyst is present, the ethylene intermediate can be hydrogenated to ethane, providing a pathway for ethylbenzene dealkylation to form benzene and ethane. researchgate.netresearchgate.net

A second major pathway for ethyl transfer involves the formation of a bulky C16 ethylbiphenylalkane intermediate. researchgate.netresearchgate.net This mechanism occurs readily in large-pore molecular sieves where there is sufficient space to accommodate the large intermediate. researchgate.netresearchgate.net In this process, the ethyl group is transferred from one aromatic ring to another without ever fully detaching as a separate molecule like ethylene. bohrium.com Methyl transfer can also proceed through a similar, albeit less bulky, biphenyl-type intermediate, which can contribute to significant xylene loss if not controlled. researchgate.netresearchgate.net The formation of these bulky intermediates is sterically hindered at the channel intersections of medium-pore zeolites, which is why the dealkylation/realkylation mechanism becomes dominant in such catalysts. researchgate.netresearchgate.net

Disproportionation and Transalkylation Reactions in C8 Aromatics

Disproportionation and transalkylation are fundamental reactions in the processing of C8 aromatics, used to rebalance (B12800153) the distribution of alkyl groups to meet market demands. wikipedia.org

Disproportionation is a reaction where two identical molecules react to form two different molecules. For instance, two molecules of toluene (B28343) can react to form one molecule of benzene and one molecule of xylene. wikipedia.org

Transalkylation is a broader term for the transfer of an alkyl group from one aromatic molecule to another. wikipedia.org This includes the reaction between toluene and trimethylbenzenes (TMBs) to produce xylenes, or the transfer of an ethyl group from ethylbenzene to a xylene molecule. researchgate.netgoogle.com

These reactions are central to processes that convert overproduced aromatics like toluene into more valuable products like benzene and xylenes. wikipedia.org In the context of xylene isomerization feeds, which contain ethylbenzene, transalkylation reactions involving the ethyl group are particularly important. researchgate.net Zeolite catalysts are commonly employed to facilitate these acid-catalyzed reactions. wikipedia.org

Kinetic Modeling and Studies of this compound Reactions

Kinetic modeling is an essential tool for understanding and optimizing the complex network of reactions involved in C8 aromatic conversions. ifpenergiesnouvelles.fr By developing models based on proposed reaction mechanisms, researchers can predict reaction rates, product selectivities, and the influence of various process conditions. medwinpublishers.com Methodologies such as the Single-Event Microkinetic (SEMK) model are applied to describe reactions like ethylbenzene dealkylation and xylene isomerization under industrial conditions. researchgate.net

Determination of Reaction Rates and Rate Constants

Reaction rates and their corresponding rate constants quantify the speed at which reactants are converted into products. These parameters are determined by fitting experimental data, obtained under varying conditions, to a proposed kinetic model. medwinpublishers.com For the complex system of C8 aromatic conversions, studies have shown that different reaction types proceed at different rates. For example, analysis using kinetic models has indicated that due to entropic effects, transalkylation reactions can have the lowest rate coefficients compared to alkyl shift (isomerization) and dealkylation reactions. researchgate.net

Conceptual Comparison of Rate Coefficients for C8 Aromatic Reactions
Reaction TypeRelative Rate CoefficientControlling Factor Example
Alkyl Shift (Isomerization)HighLower activation energy
DealkylationModerateHigh activation energy but favorable entropy
TransalkylationLowUnfavorable entropy (bimolecular reaction) researchgate.net

Calculation of Intrinsic Activation Energies

The intrinsic activation energy (Ea) is the minimum energy required for a chemical reaction to occur at an active site, independent of transport phenomena. It is a critical parameter in kinetic models. researchgate.net Dealkylation is generally found to be the most energetically demanding reaction. researchgate.net The calculation of these energies for the various competing reactions provides fundamental insight into which pathways are favored under different temperature conditions.

Reported Intrinsic and Apparent Activation Energies for Reactions in C8/C9 Aromatic Systems
ReactionCatalyst System/ConditionsActivation Energy (kJ/mol)Source
Ethylbenzene DealkylationPt/H-ZSM-5198 researchgate.net
Ethylbenzene to m-Xylene (Surface Reaction)dealuminated HZSM‐571.99 researchgate.net
Ethylbenzene DisproportionationBeta Zeolite66 researchgate.net
o-Xylene (B151617) to m-Xylene (Surface Reaction)dealuminated HZSM‐559.45 researchgate.net
Ethylbenzene-Toluene TransalkylationBeta Zeolite57 researchgate.net
m-Xylene to p-Xylene (Surface Reaction)dealuminated HZSM‐550.68 researchgate.net
Disproportionation of TMBsMo/MCM-41-Zeolite Beta16.8 mdpi.com
Transalkylation of TMB with TolueneMo/MCM-41-Zeolite Beta11.46 mdpi.com

Development of Comprehensive Kinetic Models (e.g., Chemisorption, Surface Reactions, Diffusion)

Comprehensive kinetic models are essential for predicting the reaction behavior of this compound in various chemical processes, particularly in catalytic systems like xylene isomerization over zeolites. These models are built upon a fundamental understanding of several key phenomena: chemisorption of reactants and products on the catalyst surface, the elementary surface reaction steps, and the diffusion of molecules to and from the active sites.

In the context of xylene isomerization, this compound is often considered as part of a lumped group of C10 aromatics. However, a more detailed model would account for its individual reaction pathways. The development of such a model involves several steps:

Postulation of a Reaction Network: This includes the isomerization of this compound to its other isomers (e.g., 4-Ethyl-m-xylene, 2-Ethyl-p-xylene), as well as its potential for transalkylation and disproportionation reactions.

Formulation of Rate Equations: Langmuir-Hinshelwood-Hougen-Watson (LHHW) type rate equations are commonly used to describe the surface reactions, incorporating adsorption and desorption terms.

Parameter Estimation: Experimental data from reactor studies under various conditions (temperature, pressure, feed composition) are used to estimate the kinetic parameters, such as rate constants (k), activation energies (Ea), and adsorption equilibrium constants (K).

While specific, detailed kinetic models exclusively for this compound are not extensively reported in publicly available literature, the principles of modeling for related xylene isomerization processes can be applied. For instance, a kinetic model for the isomerization of m-xylene on a Pt/ZSM-5 catalyst would include steps for the adsorption of reactants, surface reaction, and desorption of products, with the rate-limiting step often being the surface reaction.

Chemisorption: The adsorption of this compound onto the acid sites of a zeolite catalyst is a crucial first step. The strength of this adsorption is influenced by the molecular structure of the isomer and the nature of the catalyst's active sites. The adsorption equilibrium constant (K) is a key parameter in the LHHW model and is temperature-dependent.

Surface Reactions: Once adsorbed, this compound can undergo a variety of transformations. These are typically acid-catalyzed and can include:

Isomerization: The ethyl and methyl groups on the benzene ring can migrate, leading to the formation of other ethylxylene isomers.

Transalkylation: An ethyl or methyl group can be transferred to another aromatic molecule, such as benzene or another xylene isomer.

Disproportionation: Two molecules of this compound can react to form a trimethylbenzene and a diethylbenzene.

Each of these reactions has an associated rate constant (k) and activation energy (Ea).

The following table provides a conceptual framework for the types of parameters that would be included in a comprehensive kinetic model for reactions involving this compound. The values are hypothetical and for illustrative purposes, as specific experimental data for this compound is scarce in open literature.

Conceptual Kinetic Parameters for this compound Reactions

Parameter Symbol Hypothetical Value Range Unit
Adsorption Enthalpy ΔH_ads -40 to -80 kJ/mol
Adsorption Entropy ΔS_ads -100 to -150 J/(mol·K)
Activation Energy (Isomerization) Ea_isom 100 to 150 kJ/mol
Pre-exponential Factor (Isomerization) A_isom 10^8 to 10^12 1/s
Effective Diffusivity D_eff 10^-10 to 10^-12 m²/s

Sensitivity and Reaction Path Analyses

Sensitivity Analysis:

Sensitivity analysis is a powerful tool used to identify which parameters in a kinetic model have the most significant impact on the model's output (e.g., product yields, conversion). This information is crucial for model refinement and for understanding the controlling factors of a reaction system. For a complex reaction network involving this compound, a sensitivity analysis would typically reveal the key reaction steps and the most influential kinetic parameters.

In the context of atmospheric chemistry, models like the Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM) include reactions of this compound (often lumped as XYE). A sensitivity analysis of such a model might investigate the impact of the rate constant for the reaction of this compound with hydroxyl radicals (OH) on the formation of secondary organic aerosols (SOA). copernicus.org

The following table illustrates the concept of a sensitivity analysis, showing hypothetical sensitivity coefficients for key parameters in a this compound reaction system. A higher absolute value of the sensitivity coefficient indicates a greater influence of the parameter on the output.

Conceptual Sensitivity Analysis for this compound Conversion

Parameter Output Variable Normalized Sensitivity Coefficient
Activation Energy (Isomerization) This compound Conversion -0.85
Adsorption Constant of this compound This compound Conversion 0.65
Effective Diffusivity This compound Conversion -0.40
Reactor Temperature This compound Conversion 1.20

Reaction Path Analysis:

Reaction path analysis aims to elucidate the primary routes through which reactants are converted into products. For this compound in a process like xylene isomerization, this would involve tracing the sequence of elementary steps, including isomerization to other C10 aromatics and potential side reactions.

Studies on the isomerization of ethylbenzene and m-xylene on zeolite catalysts have proposed plausible reaction paths. iaea.org It is suggested that the transformation of xylene isomers may be limited by the mass transfer rate of diphenylmethane-type intermediates. iaea.org The formation of different isomers can also be influenced by the size of the intermediates and the steric constraints within the zeolite pores.

A simplified reaction network for this compound within a larger C8/C10 aromatics processing scheme could be visualized as follows:

Primary Path (Isomerization): this compound ↔ 4-Ethyl-m-xylene ↔ 2-Ethyl-p-xylene

Side Path (Transalkylation): this compound + Benzene ↔ Ethylbenzene + m-Xylene

Side Path (Disproportionation): 2 x this compound ↔ Trimethylbenzene + Diethylbenzene

The relative importance of these paths would depend on the specific catalyst used and the reaction conditions. For example, a catalyst with high acidity and large pores might favor disproportionation, while a shape-selective catalyst would favor the formation of less bulky isomers.

Catalysis and Catalyst Engineering for 2 Ethyl M Xylene Systems

Rational Design and Synthesis of Catalysts

The design of effective catalysts for 2-ethyl-m-xylene conversion hinges on creating materials with specific structural and acidic properties. Zeolites, with their crystalline aluminosilicate (B74896) frameworks, are central to this endeavor.

Zeolitic Frameworks (e.g., ZSM-5, Beta, MCM-22, Hierarchical Zeolites)

A variety of zeolitic frameworks have been investigated for their efficacy in xylene isomerization and related reactions. Medium-pore zeolites like ZSM-5, with their 10-membered ring channels, are particularly notable. wisc.eduyoutube.com The structure of ZSM-5 is effective in isomerizing xylenes (B1142099) with minimal cracking of the feedstock. wisc.eduyoutube.com Large-pore zeolites, such as Beta and mordenite (B1173385), which have 12-membered rings, are also utilized, often in combination with medium-pore zeolites to facilitate different reaction steps. epo.org For instance, ZSM-5 can enhance the dealkylation of ethyltoluenes, while mordenite is effective in processing toluene (B28343) or trimethylbenzenes into xylenes. epo.org

MCM-22 is another significant zeolite in this context, possessing a unique pore structure with two independent 10-membered ring channel systems. Hierarchical zeolites, which feature a combination of micropores and mesopores, have also garnered significant attention. nih.govcjcatal.com The introduction of mesoporosity into zeolites like ZSM-5 can improve diffusion of reactants and products, potentially leading to higher catalytic activity. nih.govcjcatal.com For example, creating hierarchical ZSM-5 through controlled silicon leaching can increase o-xylene (B151617) conversion. nih.gov

The catalytic activity of different zeolites in the transformation of methyl benzenes is influenced by their pore structure. researchgate.net For medium-pore zeolites, the conversion order is often m-xylene (B151644) > 1,2,4-trimethylbenzene (B165218) > toluene. researchgate.net In contrast, for large-pore zeolites like SSZ-33 and mordenite, the reactivity order can differ. researchgate.net

Pore-Size Regulation and Shape-Selectivity in Zeolite Catalysts

The effectiveness of zeolite catalysts in this compound conversion is intrinsically linked to their pore size and the resulting shape-selectivity. kentech.ac.kr The pore dimensions of zeolites like ZSM-5 (around 0.6 nm) are crucial for their ability to selectively produce certain isomers. wisc.eduyoutube.com Specifically, p-xylene (B151628) has a higher diffusivity within ZSM-5 compared to o-xylene and m-xylene, allowing it to exit the zeolite crystal more easily while the other isomers are more likely to remain and undergo further reaction. wisc.eduyoutube.com This property is fundamental to maximizing the yield of the desired p-xylene isomer. kentech.ac.kr

The creation of hierarchical zeolites with both micropores and mesopores can enhance catalytic performance by reducing diffusion limitations. nih.gov However, this can also lead to decreased selectivity and faster deactivation due to coking on the increased external surface area. nih.gov

Bifunctional Catalyst Development (e.g., Pt/Al2O3-zeolite Systems)

To achieve both isomerization and dealkylation/transalkylation reactions, bifunctional catalysts are often employed. These catalysts typically consist of a metallic component for hydrogenation/dehydrogenation functions and an acidic component (the zeolite) for isomerization and cracking reactions. A common example is a physical mixture of a zeolite and Pt/Al2O3. kentech.ac.kr The platinum on alumina (B75360) provides the metallic function, while the zeolite offers the acidic sites and shape-selectivity. kentech.ac.kr

The hydroisomerization of ethylbenzene (B125841) to xylenes is a classic example of a process utilizing a bifunctional catalyst. kentech.ac.kr The development of these systems aims to optimize the balance between the metallic and acidic functions to maximize the desired product yield while minimizing unwanted side reactions like cracking, which can lead to catalyst deactivation through coke formation. kentech.ac.kr Studies have explored various combinations, such as Pt/mordenite, Pt/USY, and Pt/ZSM-5, with Pt/ZSM-5 often showing superior performance for the simultaneous isomerization of ethylbenzene and m-xylene. iaea.org The addition of platinum-Al2O3 to a FeY nanocatalyst has been shown to increase ethylbenzene conversion while maintaining catalyst stability. ripi.ir

Catalyst Modification Techniques

To further enhance the performance and durability of catalysts for this compound systems, various modification techniques are employed. These methods aim to fine-tune the catalyst's properties, such as its surface acidity and metal dispersion.

Surface Passivation and Deactivation Suppression (e.g., Silica (B1680970) Chemical Vapor Deposition, Adsorption)

Catalyst deactivation, often caused by the formation of coke on the active sites, is a significant challenge in industrial processes. Surface passivation techniques are used to mitigate this issue. One such method is the chemical vapor deposition (CVD) of silica. This process can selectively deactivate the external acid sites of a zeolite, which are often responsible for non-selective side reactions that lead to coke formation.

Another approach to suppress deactivation is through adsorption processes. Modifying zeolites with certain elements can also reduce coking. For instance, modifying ZSM-5 with molybdenum has been shown to improve stability and reduce xylene loss due to cracking. rsc.org

Metal Impregnation for Enhanced Performance (e.g., Platinum Impregnation)

The introduction of metals onto a catalyst support is a common method to enhance its catalytic activity. Impregnation is a widely used technique for this purpose, where the support material is treated with a solution containing a precursor of the desired metal. mdpi.comresearchgate.net In the context of this compound conversion, platinum is a frequently used metal due to its excellent hydrogenation/dehydrogenation capabilities. mdpi.comcnr.it

The impregnation of zeolites like ZSM-5 with platinum can significantly improve their performance in reactions such as cyclohexene (B86901) hydrogenation. mdpi.com The dispersion and size of the metal nanoparticles are critical factors influencing the catalyst's effectiveness. mdpi.com For instance, highly dispersed platinum nanoparticles on carbon xerogels have shown high catalytic activity. researchgate.net The interaction between the metal and the support is also crucial. Mo-modified ZSM-5 catalysts, prepared by an impregnation-calcination-reduction procedure, have demonstrated high shape selectivity in the isomerization of C8 aromatics. rsc.org The modification of ZSM-5 with rare earth metals through impregnation has also been shown to alter the catalyst's acidic and textural properties, thereby influencing its selectivity in methanol-to-xylene conversion. bsu.edu.az

Below is an interactive data table summarizing the impact of different catalyst modifications on their performance.

Catalyst SystemModificationReactant(s)Key Finding(s)Reference(s)
Pt/ZSM-5 -Ethylbenzene, m-xyleneSuperior catalyst for simultaneous isomerization. iaea.org
Pt/Al2O3-FeY Nanocatalyst Pt-Al2O3 additionEthylbenzeneIncreased ethylbenzene conversion (61%) and high isomerization selectivity (77.2%). ripi.ir
Mo/ZSM-5 Mo impregnationC8 mixed aromaticsHigh shape selectivity; 5% Mo/ZSM-5 showed 71.2% ethylbenzene conversion and 24.6% p-xylene yield. rsc.org
Hierarchical ZSM-5 Silicon leaching (NaOH) followed by HCl washo-xyleneTwofold increase in p-xylene yield compared to purely microporous ZSM-5. nih.gov
Pt/Zeolites Pt impregnationCyclohexenePt-ZSM-5 showed the best catalytic performance among Pt-HY, Pt-Beta, Pt-MOR, and Pt-FERR. mdpi.com

The production and transformation of this compound are critically dependent on the design and performance of catalytic systems. This section delves into the evaluation of catalyst performance and the pervasive issue of deactivation, with a specific focus on activity, selectivity, and stability, as well as the mechanistic aspects of coking.

Activity, Selectivity, and Stability Assessments

The effective synthesis of this compound, primarily through the ethylation of m-xylene, relies on catalysts that exhibit high activity, precise selectivity, and robust stability. Zeolites, with their well-defined pore structures and tunable acidity, are the most studied catalysts for this class of reactions.

The catalytic performance is a delicate balance of several factors. High acidity is often correlated with increased conversion rates of the parent xylene. However, excessively strong acid sites can promote undesirable side reactions, such as disproportionation and transalkylation, leading to a complex product mixture and reduced selectivity for the desired this compound isomer. The pore architecture of the zeolite plays a crucial role in shape-selective catalysis, favoring the formation of specific isomers.

For instance, in the broader context of xylene isomerization and alkylation, medium-pore zeolites like ZSM-5 and large-pore zeolites such as Mordenite and USHY have been extensively investigated. While direct performance data for this compound synthesis is not abundantly available in public literature, inferences can be drawn from related processes. In the transformation of m-xylene over a USHY zeolite at 350°C, the product distribution includes other xylene isomers (p-xylene and o-xylene) and products of disproportionation like toluene and trimethylbenzenes, indicating the competitive nature of these reactions. academie-sciences.fr The selectivity towards a specific ethylxylene isomer would be highly dependent on the catalyst's pore dimensions and the precise nature of its acid sites.

The stability of these catalysts is a major concern for industrial applications. A common issue is the gradual loss of activity over time on stream. For example, in the carbonylation of dimethyl ether, a reaction also catalyzed by acidic zeolites like mordenite, a decline in activity is observed over a period of hours. mdpi.com This deactivation is often attributed to the formation of carbonaceous deposits, commonly referred to as coke.

Interactive Data Table: Catalyst Performance in Related Xylene Transformations

Catalyst SystemReactantsTemperature (°C)Key Findings on PerformanceReference
USHY Zeolitem-xylene350Deactivation observed due to rapid coke formation. Product slate includes isomerized xylenes and disproportionation products. academie-sciences.fr
Zn/P/Si/ZSM-5Methanol, TolueneNot specifiedHigh selectivity for p-xylene achieved by modifying external acid sites. Demonstrates the impact of catalyst modification on selectivity. acs.org
Re/TiO2 + H-β Zeolitem-xylene, CO2, H2240Catalytic system for methylation of m-xylene, a related alkylation reaction. doi.org
Dealuminated Mordenitem-xylene380Higher m-xylene conversion compared to parent mordenite. Dealumination impacts activity and selectivity. researchgate.net

Mechanistic Understanding of Catalyst Deactivation (e.g., Coking)

Catalyst deactivation is a critical factor that limits the efficiency and lifespan of catalysts in this compound production systems. The primary mechanism of deactivation for zeolite catalysts in hydrocarbon transformations is the formation of coke. rsc.org

Coke consists of heavy, carbon-rich organic compounds that deposit on the active sites and within the pores of the catalyst. rsc.org The formation of coke can occur through a series of complex reactions, including polymerization, condensation, and dehydrogenation of reactants, intermediates, or products. In the context of m-xylene ethylation, the aromatic rings of both the reactants and the this compound product can serve as precursors for coke formation.

The process of coking leads to deactivation through several mechanisms:

Active Site Poisoning: Coke molecules can physically block the acid sites on the catalyst surface, rendering them inaccessible to reactant molecules.

Pore Blockage: The deposition of coke within the micropores of the zeolite can restrict the diffusion of both reactants and products, leading to a significant drop in catalytic activity. In some cases, this blockage can be severe enough to cause a complete loss of function.

Modification of Acidity: The nature of the coke itself can influence the acidic properties of the catalyst. While initially, some coke species might exhibit catalytic activity, their continued growth and evolution generally lead to deactivation.

Studies on related reactions provide insight into the coking mechanism. For instance, in the transformation of m-xylene over USHY zeolite, deactivation is directly linked to the rapid formation and retention of coke within the catalyst structure. academie-sciences.fr The nature and location of the coke are crucial; coke formed on the external surface of the zeolite crystals may have a different impact on deactivation compared to coke formed within the pores. Research on ZSM-5 catalysts has shown that coke formation can be non-uniform, with initial deposits forming at specific locations on the crystal surface. rsc.org

The rate and nature of coke formation are influenced by several factors:

Catalyst Acidity: Stronger acid sites tend to accelerate the reactions that lead to coke formation. scialert.net

Pore Structure: The size and connectivity of the zeolite's pore system can influence the formation and growth of coke molecules. Confined spaces within the pores can promote the formation of specific coke precursors.

Reaction Conditions: Higher temperatures and partial pressures of hydrocarbons can increase the rate of coking.

Efforts to mitigate catalyst deactivation include optimizing reaction conditions, modifying the catalyst to control acidity and pore structure, and developing effective regeneration procedures to remove coke deposits. academie-sciences.frrsc.org Regeneration is typically achieved by burning off the coke in a controlled manner, although this can sometimes lead to irreversible changes in the catalyst structure if not performed carefully.

Applications and Derivatives of 2 Ethyl M Xylene in Advanced Chemical Synthesis

Precursor in Organic Synthesis

While the application of many simple aromatic hydrocarbons is broad, the specific use of 2-Ethyl-m-xylene as a precursor is concentrated in the production of industrial chemicals rather than fine chemicals like pharmaceuticals.

A comprehensive review of scientific and patent literature does not reveal specific, established pathways where this compound (1,3-Dimethyl-2-ethylbenzene) serves as a direct precursor for the synthesis of commercial pharmaceutical intermediates or agrochemical active ingredients. While xylenes (B1142099) are common solvents in chemical synthesis, including for pharmaceutical and agrochemical production, the use of the this compound moiety as a core structural building block is not documented in readily available research. researchgate.net

The most significant application of xylene isomers as feedstocks is their oxidation to produce aromatic carboxylic acids. mdpi.com In the case of m-xylene (B151644), oxidation yields isophthalic acid, a crucial component in the production of unsaturated polyester (B1180765) resins, alkyd resins, and other polymers. nih.gov Patents describing this oxidation process note that the substituents on the benzene (B151609) ring are not limited to methyl groups and may include ethyl groups. This directly implies that this compound can be oxidized to form a substituted isophthalic acid, namely 2-ethyl-1,3-benzenedicarboxylic acid.

The liquid-phase oxidation is typically carried out using an oxygen-containing gas in a solvent such as acetic acid, and in the presence of a heavy metal catalyst system, often containing cobalt and manganese compounds with a bromine promoter. nih.gov The reaction converts the alkyl side chains into carboxylic acid groups.

Table 1: Representative Conditions for the Catalytic Oxidation of Xylene Isomers

Feature Description
Substrate m-Xylene or its derivatives (e.g., this compound)
Product Isophthalic acid or its corresponding derivatives
Oxidizing Agent Oxygen-containing gas (e.g., air)
Solvent Acetic Acid (hydrous)
Catalyst System Cobalt (Co), Manganese (Mn), and Bromine (Br) compounds
Temperature Range 100 - 250 °C

| Pressure Range | 300 - 900 psig (2170 to 6310 kPa) |

This table presents a generalized summary of conditions found in industrial processes for xylene oxidation. Specific parameters can vary based on the exact process and desired product purity. nih.gov

While xylene derivatives are foundational in the dye industry, specific examples of azo dyes or other major dye classes being synthesized directly from this compound or its immediate derivatives are not prominently featured in the literature. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine and its subsequent coupling with an electron-rich species, but 2-amino-3-ethyl-m-xylene is not listed as a common precursor. nih.govgoogle.com

Development of New Chemical Reactions and Catalysts utilizing this compound Moieties

Research into catalysts related to C8 aromatics, including this compound, predominantly focuses on their conversion rather than their incorporation into catalyst structures. ijche.ir The primary goals of catalysis in this area are the isomerization of mixed xylenes to yield a higher concentration of the more valuable p-xylene (B151628) isomer and the dealkylation or transalkylation of ethylbenzene (B125841), which is often present in the xylene feed stream. ijche.irresearchgate.netexxonmobilchemical.com There is no significant body of research indicating that the this compound moiety itself is used as a ligand or a structural component in the design and development of new catalysts.

Role in Materials Science Applications

The role of this compound in materials science is primarily as a source for monomers used in polymerization, leveraging the products of its oxidation.

As an intermediate, this compound is utilized in the production of polymers and resins. The most direct pathway for this application is through its oxidation to 2-ethyl-1,3-benzenedicarboxylic acid. This difunctional molecule can act as a monomer in condensation polymerization reactions. online-learning-college.com When reacted with a diol (such as ethylene (B1197577) glycol), it can form a polyester, analogous to how isophthalic acid is used. The presence of the ethyl group on the aromatic ring would modify the physical properties of the resulting polymer, potentially affecting its crystallinity, solubility, and thermal characteristics compared to a polymer derived from standard isophthalic acid. A polymer incorporating benzene-1,3-dicarboxylic acid (isophthalic acid) and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is documented, illustrating the use of ethyl-substituted monomers in polyester synthesis. chemsrc.com

The interaction between this compound and advanced separation media like Metal-Organic Frameworks (MOFs) and MXenes is one of adsorption, not synthesis. Extensive research demonstrates that these porous materials are highly effective at separating mixtures of xylene isomers and ethylbenzene. acs.orgresearchgate.netacs.org However, scientific literature does not support the use of this compound as a linker, building block, solvent, or template in the synthesis of MOFs or MXenes. mdpi.comrsc.orgacs.org The synthesis of MOFs relies on the coordination of metal ions with specific multitopic organic linkers, such as terephthalic acid or aminoterephthalic acid. acs.orgrsc.org Similarly, MXene synthesis involves the selective etching of MAX phase precursors, often using fluoride-based solutions or other methods, followed by delamination in various solvents, none of which include this compound. mdpi.commdpi.com

Investigations in Biological Research as Probes or Reagents

While this compound is utilized in various chemical applications, its direct investigation and application as a biological probe or reagent in dedicated research studies are not extensively documented in publicly available scientific literature. However, the broader family of xylene isomers, to which this compound belongs, has been the subject of biological research, particularly concerning their metabolism and interaction with biological systems. These studies provide foundational knowledge that can inform the potential, albeit currently underexplored, use of xylene derivatives in biological research contexts.

Research has shown that xylene isomers are metabolized in the body by enzymes such as cytochrome P450. For instance, studies on m-xylene have demonstrated its metabolism in the liver by CYP2E1 to corresponding metabolites like methyl hippuric acid. researchgate.net The interaction of xylenes with cellular components and metabolic pathways is a critical aspect of their biological activity. For example, m-xylene has been observed to have effects on the central nervous system, potentially through its interaction with GABA receptors in the brain. researchgate.net

Furthermore, the interaction between m-xylene and other substances has been a subject of study. Research on the metabolic interaction between m-xylene and ethanol (B145695) has shown that ethanol can inhibit the metabolic clearance of m-xylene, leading to altered pharmacokinetic profiles. nih.gov Such studies are crucial for understanding how these compounds behave in a biological environment, which is a prerequisite for their development as reliable biological probes or reagents.

While not directly focused on this compound, some research has explored the use of other aromatic hydrocarbons as scaffolds for fluorescent probes in bioimaging. mdpi.commdpi.comnih.gov These studies often involve modifying the core structure with functional groups to impart desirable properties like water solubility, target specificity, and fluorescent signaling in response to specific biological events. mdpi.comnih.gov Although specific examples of this compound being used in this manner are not readily found, the principles from these studies could theoretically be applied to develop novel probes based on the ethyl-xylene scaffold.

The following table summarizes key findings from studies on related xylene isomers, which may provide some context for the potential biological interactions of this compound.

Compound Biological Interaction / Finding Research Context Reference
m-XyleneMetabolized by CYP2E1 in the liver to form methyl hippuric acid.Metabolism and Toxicology researchgate.net
m-XyleneAffects coordination by increasing the inhibitory effects of GABA in the brain.Neurotoxicology researchgate.net
m-XyleneMetabolic clearance is decreased by ethanol, leading to a 1.5-2.0-fold increase in blood xylene levels.Drug/Metabolite Interaction nih.gov
Xylene Isomers (o, m, p)Can be distinguished in aqueous solutions based on their fluorescence excitation/emission wavelengths.Analytical Chemistry / Environmental Science researchgate.net
Toluene (B28343), o-Ethyltoluene, m-EthyltolueneUtilized as growth substrates by certain sulfate-reducing bacteria.Microbial Degradation / Bioremediation nih.gov

It is important to note that the development of a compound as a biological probe or reagent requires extensive research into its specificity, sensitivity, and potential off-target effects, none of which are currently published for this compound in this specific context.

Environmental Behavior and Ecotoxicological Investigations of 2 Ethyl M Xylene

Environmental Fate and Transport Processes

The movement and persistence of 2-ethyl-m-xylene in the environment are governed by processes such as volatilization, partitioning between air, water, and soil, and its potential for long-range transport.

This compound is a volatile organic compound (VOC), a characteristic that significantly influences its environmental distribution. Its tendency to partition from water or soil into the atmosphere is a primary transport mechanism. This process is quantified by the Henry's Law constant, which for compounds similar to this compound, such as its parent compound m-xylene (B151644), is estimated to be around 7.18 x 10⁻³ atm-m³/mol. nih.gov This value indicates a high potential for volatilization from aqueous environments.

Table 1: Physicochemical Properties of this compound and Related Compounds
Property This compound m-Xylene Ethylbenzene (B125841)
Molecular Formula C₁₀H₁₄ nih.gov C₈H₁₀ nih.gov C₈H₁₀
Molecular Weight (g/mol) 134.22 nih.gov 106.16 106.17
Log Kow (Octanol-Water Partition Coefficient) 3.4 (estimated) nih.govuni.lu 3.20 nih.gov 3.15
Henry's Law Constant (atm-m³/mol) Not available 7.18 x 10⁻³ nih.gov 8.43 x 10⁻³ epa.gov
Vapor Pressure Estimated scent.vn 8.29 mm Hg at 25°C nih.gov 9.53 mm Hg at 25°C

Upon release into aquatic environments, the high volatility of this compound suggests that a significant portion will partition to the atmosphere. Its water solubility is expected to be low, a characteristic of alkylbenzenes. wikipedia.org For instance, the water solubility of m-xylene is approximately 161 mg/L at 25°C. nih.gov

In terrestrial environments, the fate of this compound is influenced by its adsorption to soil particles. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting this behavior. While a specific Koc for this compound is not available, it can be estimated from its octanol-water partition coefficient (log Kow), which is predicted to be around 3.4. nih.govuni.lu This suggests a moderate potential for adsorption to soil and sediment, with the degree of binding increasing with the organic matter content of the soil. ecetoc.orgnih.gov Due to its moderate mobility, there is a potential for leaching into groundwater, where it may persist, especially in anaerobic conditions. asm.org

Degradation Pathways in the Environment

This compound is subject to degradation in the environment through both abiotic and biotic processes. Photo-oxidation in the atmosphere and biodegradation in soil and water are the primary pathways for its breakdown.

In the atmosphere, this compound is primarily degraded through reactions with hydroxyl (•OH) radicals, which are photochemically produced. copernicus.org The atmospheric lifetime of aromatic hydrocarbons like this compound is determined by the rate of this reaction. For m-xylene, the reaction with •OH radicals is rapid, leading to the formation of various oxidation products. copernicus.org The initial steps involve the addition of the •OH radical to the aromatic ring, followed by reactions with molecular oxygen. copernicus.org This leads to the formation of secondary organic aerosols (SOA), which can have further impacts on air quality and climate. copernicus.org The photo-oxidation of alkylbenzenes can produce a complex mixture of products, including aldehydes and carboxylic acids, eventually leading to mineralization to carbon dioxide and water. youtube.com

Biodegradation is a significant degradation pathway for this compound in both soil and aquatic environments. Numerous microorganisms have been shown to degrade xylene isomers and other alkylbenzenes under both aerobic and anaerobic conditions. nih.govnih.gov

Under aerobic conditions, the degradation of alkylbenzenes is often initiated by the oxidation of the alkyl side chain or the aromatic ring. While specific pathways for this compound have not been extensively studied, it is expected to follow similar degradation routes as other C10-alkylbenzenes. Studies on linear alkylbenzene sulfonates (LAS), which have a similar alkylbenzene structure, show rapid biodegradation in soil, with half-lives for the mineralization of the benzene (B151609) ring ranging from 18 to 26 days. nih.gov

Anaerobic biodegradation of xylene isomers has been observed under various electron-accepting conditions, including nitrate- and sulfate-reducing conditions. nih.govnih.gov For instance, some bacterial strains can mineralize m-xylene to carbon dioxide. nih.gov The initial step in the anaerobic degradation of toluene (B28343) and xylenes (B1142099) often involves the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by the enzyme benzylsuccinate synthase (BSSA). asm.org It is plausible that a similar mechanism is involved in the anaerobic degradation of this compound.

Ecotoxicological Mechanisms and Effects on Biological Systems

The ecotoxicological effects of this compound are not well-documented for the specific compound. However, based on data for mixed xylenes and other aromatic hydrocarbons, it is expected to exhibit toxicity to a range of aquatic and terrestrial organisms. The primary mechanism of toxicity for such non-polar narcotic chemicals is through disruption of cell membranes.

In aquatic ecosystems, xylene isomers are considered to have moderate to low acute toxicity. nih.gov For instance, the 96-hour median lethal concentration (LC50) for ethylbenzene in the Atlantic silverside (Menidia menidia) is 5.1 mg/L, while for the mysid shrimp (Mysidopsis bahia), it is 2.6 mg/L. nih.gov Algae also show sensitivity, with 96-hour median effective concentrations (EC50) for growth inhibition by ethylbenzene being 7.7 mg/L for the diatom Skeletonema costatum and 3.6 mg/L for the freshwater alga Selenastrum capricornutum. nih.gov Given its structural similarity, this compound is likely to have comparable toxic effects on aquatic organisms.

In terrestrial environments, the toxicity of aromatic hydrocarbons is influenced by their bioavailability, which is related to soil properties such as organic matter content. While specific data for this compound is lacking, butralin, a dinitroaniline herbicide formulated with solvents like toluene and xylene, is known to be very toxic to Daphnia. wikipedia.org This highlights the potential for xylene-containing mixtures to impact soil invertebrates.

Table 2: Acute Ecotoxicity of Structurally Similar Compounds
Organism Compound Endpoint Concentration (mg/L) Reference
Atlantic silverside (Menidia menidia) Ethylbenzene 96-h LC50 5.1 nih.gov
Mysid shrimp (Mysidopsis bahia) Ethylbenzene 96-h LC50 2.6 nih.gov
Diatom (Skeletonema costatum) Ethylbenzene 96-h EC50 (growth inhibition) 7.7 nih.gov
Freshwater alga (Selenastrum capricornutum) Ethylbenzene 96-h EC50 (growth inhibition) 3.6 nih.gov

Mechanism of Non-Specific Narcosis and Cellular Interference

The toxic action of this compound, like other xylene isomers, is often characterized by non-specific narcosis, particularly in aquatic organisms. This phenomenon, also known as baseline toxicity, is a reversible state of inhibited cellular activity caused by the accumulation of the toxicant in biological membranes. The lipophilic nature of this compound facilitates its partitioning into the lipid-rich environments of cell membranes. This disrupts the normal structure and function of the membrane, leading to a range of sublethal and lethal effects.

The primary mechanism of non-specific narcosis involves the interference of the compound with the neuronal membranes. cdc.gov This interference can alter the fluidity and permeability of the membrane, affecting the function of embedded proteins such as ion channels and receptors. wikipedia.org The disruption of these critical cellular components leads to central nervous system depression, a hallmark of narcosis. nih.gov In experimental animals, exposure to xylene isomers has resulted in signs of narcosis, including prostration, incoordination, and behavioral changes. nih.gov

At a cellular level, the interference of this compound extends beyond simple membrane disruption. Its presence can trigger a cascade of cellular stress responses as the organism attempts to metabolize and eliminate the foreign compound. This can lead to the various biochemical and cellular responses detailed in the subsequent sections.

Biochemical and Cellular Responses to Xylene Isomers

Exposure to xylene isomers, including this compound, elicits a range of biochemical and cellular responses as the organism's defense mechanisms are activated. These responses are complex and interconnected, involving xenobiotic biotransformation, antioxidant defense, inflammatory processes, and in cases of severe or prolonged exposure, apoptosis.

Xenobiotic Biotransformation:

Upon entering the body, this compound is recognized as a foreign substance (xenobiotic) and is targeted for biotransformation, primarily in the liver. This process involves a series of enzymatic reactions designed to convert the lipophilic compound into more water-soluble metabolites that can be readily excreted. The primary enzymes involved in the initial phase of xylene metabolism are the cytochrome P450 (CYP) family, particularly CYP2E1. nih.gov These enzymes catalyze the oxidation of the ethyl or methyl groups on the benzene ring. nih.gov

Subsequent enzymatic reactions, part of Phase II metabolism, involve the conjugation of the oxidized intermediates with endogenous molecules such as glucuronic acid or sulfate, further increasing their water solubility for excretion in urine. For instance, m-xylene is metabolized to m-methylhippuric acid, a commonly used biomarker of exposure. nih.gov

Antioxidant Defense:

The metabolism of xylenes can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components like lipids, proteins, and DNA. researchgate.netnih.gov To counteract this, cells activate their antioxidant defense systems. This includes the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) S-transferases (GSTs). nih.govmdpi.com These enzymes work to neutralize ROS and protect the cell from oxidative damage. Studies on m-xylene have shown an upregulation of enzymes involved in the antioxidant defense system in human bronchial epithelial cells. nih.gov

Inflammatory Response:

Xylene exposure can trigger an inflammatory response, characterized by the release of pro-inflammatory cytokines. researchgate.netnih.gov In studies with m-xylene, exposure has been shown to increase the production of cytokines such as interleukin (IL)-4, IL-5, and IL-13, which are associated with the Th2 immune response and can contribute to conditions like asthma. researchgate.net The release of these inflammatory mediators is a protective mechanism aimed at removing the irritant and initiating tissue repair. However, chronic inflammation can lead to tissue damage. Xylene is a known inflammatory agent that can induce acute inflammatory responses leading to edematous changes in the skin. mdpi.com

Apoptosis:

If cellular damage from xylene exposure is too severe to be repaired, the cell may undergo programmed cell death, or apoptosis. nih.gov This is a controlled process to eliminate damaged cells and prevent further harm to the organism. The apoptotic pathway can be initiated by factors such as excessive oxidative stress or DNA damage. Key proteins involved in the regulation of apoptosis include the Bcl-2 family of proteins and caspases. nih.govnih.gov Studies have shown that exposure to xylene can induce apoptosis, with evidence of increased expression of apoptotic markers. nih.govresearchgate.net For example, m-xylene has been shown to induce several markers of apoptosis in human bronchial epithelial cells. nih.gov

Neurotoxic Mechanisms

The neurotoxicity of this compound and other xylene isomers is a significant concern, with effects ranging from dizziness and headache to more severe neurological impairment. cdc.govepa.gov The primary mechanism of neurotoxicity is believed to be related to the direct effects of the unmetabolized xylene molecule on the central nervous system (CNS). cdc.gov

Due to their lipophilic nature, xylenes can readily cross the blood-brain barrier and accumulate in the lipid-rich tissues of the brain. Here, they can interfere with the function of neuronal membranes, altering their fluidity and disrupting the activity of embedded ion channels and neurotransmitter receptors. cdc.gov This disruption of neuronal signaling can lead to the observed CNS effects.

Specific neurotoxic effects observed following exposure to xylene isomers include:

Impaired motor coordination: Studies in animals have demonstrated that xylene exposure can lead to ataxia and impaired performance in motor function tests. nih.govnih.gov

Behavioral changes: Effects such as hyperactivity to stimuli, impulsiveness, and alterations in operant performance have been reported. nih.govnih.gov

Alterations in neurotransmitter levels: Xylene exposure has been associated with changes in the levels of key neurotransmitters in the brain, including a decrease in acetylcholine (B1216132) in the midbrain and norepinephrine (B1679862) in the hypothalamus, which are involved in motor control, sleep, and memory. nih.gov

Sensory deficits: Hearing loss and altered visual evoked potentials have been observed in animal studies following inhalation exposure to xylenes. nih.govwikipedia.org

Aquatic Ecotoxicity and Mechanism of Action

This compound, along with other xylene isomers, is considered to have low to moderate acute toxicity to aquatic organisms. epa.govresearchgate.net The primary mechanism of toxicity in aquatic environments is non-specific narcosis, where the compound accumulates in the lipid tissues of organisms, disrupting cellular membrane function. capes.gov.br Due to its volatility, xylene tends to be rapidly lost from water to the atmosphere, which can limit the duration of exposure in open water systems. epa.gov

The toxicity of xylene isomers to aquatic life can vary depending on the species and the specific isomer. The following table summarizes some of the available acute toxicity data for xylene isomers in different aquatic organisms.

SpeciesIsomerExposure DurationToxicity Value (LC50)Reference
Rainbow trout (Oncorhynchus mykiss)p-xylene (B151628)96 hours2.6 mg/L epa.gov
Striped bass (Morone saxatilis)p-xylene24 hours2.0 mg/L epa.gov
Bay shrimp (Crangon franciscorum)o-xylene (B151617)96 hours1.3 mg/L epa.gov
Water flea (Daphnia magna)m-xylene24 hours1.0 mg/L epa.gov

LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a test population.

Biomarkers for Environmental Exposure and Ecotoxicological Assessment

Biomarkers are crucial tools for assessing the exposure of organisms to environmental contaminants like this compound and for evaluating the potential ecotoxicological effects. nih.gov These can be molecules that indicate exposure to the chemical itself or that signal an early biological response to the chemical.

Biomarkers of Exposure:

These biomarkers directly measure the amount of the chemical or its metabolites in biological samples such as blood, urine, or exhaled air. nih.gov

Parent Compound: this compound itself can be measured in blood and exhaled air as a direct indicator of recent exposure. nih.gov

Metabolites: The metabolites of xylene isomers are commonly used as biomarkers of exposure in urine. For m-xylene, the primary urinary biomarker is m-methylhippuric acid . nih.gov The detection of this metabolite confirms that the individual has been exposed to and has metabolized m-xylene.

Biomarkers of Effect:

These biomarkers indicate a biological response to the chemical, providing an early warning of potential adverse health effects.

Oxidative Stress Markers: An increase in the levels of oxidative species or a decrease in antioxidant capacity in tissues can serve as a biomarker of effect for xylene exposure. nih.gov

DNA Damage: The presence of low molecular weight DNA fragments can indicate DNA damage resulting from exposure. nih.gov

Enzyme Activity: Changes in the activity of xenobiotic metabolizing enzymes, such as cytochrome P450s, can indicate an adaptive response to chemical exposure. nih.gov

Inflammatory Cytokines: Elevated levels of pro-inflammatory cytokines in bodily fluids can be a biomarker of an inflammatory response to xylene. researchgate.net

The selection of appropriate biomarkers depends on the exposure scenario, the species being studied, and the specific questions being addressed in an ecotoxicological assessment. nih.gov The use of a suite of biomarkers, including both exposure and effect markers, can provide a comprehensive picture of the potential risks associated with this compound in the environment.

Advanced Analytical and Spectroscopic Characterization of 2 Ethyl M Xylene

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for separating 2-Ethyl-m-xylene from complex mixtures, particularly from its isomers which often possess very similar physical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. For the analysis of volatile compounds like this compound, GC-MS is the method of choice. nih.gov In a typical GC-MS analysis, the compound is separated from other components on a capillary column, often one with a non-polar stationary phase. jeol.comlcms.cz The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI).

The resulting mass spectrum is a molecular fingerprint, showing the molecular ion (M+) and various fragment ions. The mass spectrum of this compound is characterized by a molecular ion peak at a mass-to-charge ratio (m/z) of 134, corresponding to its molecular weight. nih.gov Key fragment ions are typically observed at m/z 119 (loss of a methyl group, [M-15]+) and m/z 105 (loss of an ethyl group, [M-29]+), which are characteristic of ethyl-dimethylbenzene isomers. uni.lu Retention indices are also used in conjunction with mass spectra to reliably distinguish between xylene isomers. jeol.com

Table 1: Typical GC-MS Parameters for this compound Analysis

Parameter Value/Description
Column DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Injector Temp. 280°C
Oven Program 40°C (hold 5 min), then 10°C/min to 320°C (hold 8 min) jeol.com
Carrier Gas Helium, 1.0 mL/min (Constant Flow) jeol.com
Ionization Mode Electron Ionization (EI) at 70 eV lcms.cz
Mass Range m/z 40-400

| Key Mass Fragments | 134 (M+), 119, 105 |

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. researchgate.net While it does not provide structural information like MS, the FID offers high sensitivity and a wide linear range for hydrocarbons. scielo.brnih.gov The separation mechanism is identical to GC-MS, utilizing a capillary column to separate this compound from other volatile compounds based on their boiling points and interactions with the stationary phase. ca.gov

After eluting from the column, the compound is burned in a hydrogen-air flame. This combustion produces ions, generating an electrical current that is proportional to the amount of carbon atoms entering the detector. This makes GC-FID an excellent choice for quantifying the concentration of this compound in samples like gasoline or in environmental monitoring. ca.govredalyc.org

Table 2: Typical GC-FID Conditions for Aromatic Hydrocarbon Analysis

Parameter Value/Description
Column Fused silica (B1680970) capillary column (e.g., non-polar phase)
Injector Temp. 250°C
Detector Temp. 300°C
Oven Program Isothermal or temperature-programmed depending on the sample complexity
Carrier Gas Helium or Hydrogen researchgate.net

| Detector Gases | Hydrogen and Air researchgate.net |

While GC is ideal for the volatile parent compound, High-Performance Liquid Chromatography (HPLC) is often employed for the analysis of its less volatile metabolites found in biological matrices like urine. researchgate.netnih.gov The metabolism of xylenes (B1142099) typically involves the oxidation of the alkyl side chains to form corresponding carboxylic acids, which are then often conjugated before excretion. researchgate.net For this compound, expected metabolites would include derivatives such as ethyl-methylbenzoic acids or their conjugates.

These polar metabolites are well-suited for separation by reversed-phase HPLC, where a polar mobile phase is used with a non-polar stationary phase (e.g., C18). Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the metabolites absorbs UV light. researchgate.net This method allows for the quantification of exposure biomarkers in occupational and environmental health studies. nih.gov

Table 3: General HPLC Method for Xylene Metabolite Analysis

Parameter Value/Description
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at ~230-254 nm

| Temperature | Ambient or controlled (e.g., 25-40°C) |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the number and types of hydrogen atoms. The aromatic region would show distinct signals for the three non-equivalent protons on the benzene (B151609) ring. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons coupled to the methylene protons. The two methyl groups attached to the ring would each appear as singlets, likely with slightly different chemical shifts due to their distinct chemical environments.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. nih.gov For this compound, ten distinct signals are expected: six for the aromatic carbons (four substituted and two unsubstituted), two for the ethyl group carbons, and two for the two non-equivalent ring-bound methyl carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR Predicted δ (ppm) Splitting Integration
Aromatic-H ~6.9 - 7.1 Multiplet 3H
Ethyl -CH₂- ~2.6 Quartet 2H
Ring -CH₃ ~2.3 Singlet 6H
Ethyl -CH₃ ~1.2 Triplet 3H
¹³C NMR Predicted δ (ppm)
Aromatic C (quaternary) ~135 - 142
Aromatic C-H ~126 - 130
Ethyl -CH₂- ~25
Ring -CH₃ ~15 - 21

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy, particularly Fourier-Transform Infrared (FTIR) Spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound displays characteristic absorption bands that confirm its aromatic and aliphatic nature.

Key features include:

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the ethyl and methyl groups.

Aromatic C=C Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.

C-H Bending Vibrations: Bands in the fingerprint region (below 1400 cm⁻¹) that are specific to the substitution pattern of the aromatic ring.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic
2975 - 2850 C-H Stretch Aliphatic (CH₃, CH₂)
1615 - 1580 C=C Stretch Aromatic Ring
1490 - 1450 C=C Stretch Aromatic Ring

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, making it highly effective for identifying and differentiating isomers of aromatic compounds. rktech.hupace.edu The analysis of this compound, a substituted xylene, by Raman spectroscopy relies on the unique vibrational modes of its specific molecular structure. The technique measures the inelastic scattering of monochromatic light, which results in a spectral fingerprint unique to the compound. pace.edu

While direct Raman spectra for this compound are not extensively published in readily available literature, the characteristic spectrum can be inferred from studies on its parent isomer, m-xylene (B151644). Xylene isomers (ortho-, meta-, and para-) can be clearly distinguished from one another using Raman spectroscopy, as each isomer possesses a distinct set of Raman bands due to the different substitution patterns of the methyl groups on the benzene ring. rktech.huresearchgate.net

Research has identified several unique Raman peaks for m-xylene that allow for its differentiation from other isomers. These distinct peaks, along with common ring vibrational modes, form the basis for its identification. pace.eduresearchgate.net For instance, m-xylene exhibits unique bands in regions around 527, 730, 1004, 1236, and 1252 cm⁻¹. researchgate.netresearchgate.net The presence of an ethyl group in this compound would further modify this characteristic spectrum by introducing additional vibrational modes associated with the ethyl substituent (e.g., C-C stretching and CH₂/CH₃ bending and stretching modes), while also potentially shifting the existing bands of the m-xylene structure. researchgate.net

The table below summarizes key distinguishing Raman peaks that have been identified for m-xylene, which serve as a foundational reference for the analysis of this compound.

Vibrational Mode Assignment m-xylene Characteristic Raman Peaks (cm⁻¹)
Ring Vibrational Modes~1365, ~1600 (common to isomers)
Unique/Distinguishing Peaks527, 730, 1004, 1039, 1253, 1279
C-H in-plane bending1000–1200 region
Out-of-plane C-H bendingBelow 1000 region
C-H stretchingAround 3000 region
Data derived from studies on xylene isomers. pace.eduresearchgate.netresearchgate.net

The combination of high-pressure liquid chromatography (HPLC) with Raman spectroscopy has been shown to successfully identify m-xylene and p-xylene (B151628) at concentrations as low as 10⁻⁵ mol/L, demonstrating the high sensitivity of the technique for isomer-specific analysis. optica.org This approach would be similarly applicable to the specific identification of this compound in mixtures.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands that arise from π → π* transitions within the benzene ring. The substitution of alkyl groups on the benzene ring influences the energy of these transitions and, consequently, the position and intensity of the absorption maxima (λ_max_). nist.gov

The UV spectrum of substituted benzenes typically shows a strong absorption band below 220 nm and a weaker, structured band in the 240-280 nm region. nist.govmsu.edu The spectrum of this compound is expected to be similar to that of other diethylbenzene and butylbenzene (B1677000) isomers. nist.gov The addition of alkyl groups to the benzene ring generally causes a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

Studies on closely related compounds, such as the diethylbenzene isomers, provide insight into the expected spectral features of this compound. For example, 1,3-diethylbenzene (B91504) exhibits multiple absorption maxima in the ultraviolet region. nist.gov While specific high-resolution spectral data for this compound is limited in public databases, the general characteristics can be summarized.

Spectral Region Transition Type Expected Wavelength Range for Alkylbenzenes (nm)
Near Ultravioletπ → π* (B-band)220 - 280
Far Ultravioletπ → π* (E-band)~200 - 220
Data based on general characteristics of substituted benzenes. nist.govmsu.edu

In specific applications, UV-Vis spectroscopy has been used to analyze for impurities in alkylbenzene compositions by monitoring absorbance at a specific wavelength, such as 314 nm, where certain impurities may show a distinct absorption shoulder. google.com This highlights the utility of UV-Vis as a quality control tool in the production of related compounds.

Advanced Sample Preparation Techniques for Complex Matrices

The accurate analysis of this compound in complex matrices, such as environmental, biological, or food samples, often requires sophisticated sample preparation techniques to isolate and preconcentrate the analyte before instrumental analysis (typically by gas chromatography-mass spectrometry, GC-MS). nih.govnih.gov Complex matrices can contain interfering compounds like proteins or other organic matter that can affect the accuracy and sensitivity of the analysis. nih.govresearchgate.net Miniaturized, sorbent-based microextraction techniques are particularly advantageous as they are efficient, reduce solvent consumption, and can often be automated. mdpi.comresearchgate.net

Microextraction Techniques (e.g., Solid-Phase Microextraction, Microextraction by Packed Sorbents)

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique for extracting volatile and semi-volatile organic compounds, including aromatic hydrocarbons like this compound. helsinki.fimdpi.com The method utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the fiber coating. helsinki.fi After extraction, the fiber is transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

The efficiency of SPME depends on several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties. nih.govhelsinki.fi For volatile organic compounds (VOCs) like xylenes, headspace SPME (HS-SPME) is often the preferred method. nih.govnih.gov

SPME Fiber Coating Target Analytes Comments
Polydimethylsiloxane (PDMS)Nonpolar compounds (e.g., BTEX)Extracts analytes via absorption.
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS)Volatile compounds, broader polarity rangeProvides a larger surface area for extraction. nih.gov
Carboxen/Polydimethylsiloxane (CAR/PDMS)Small volatile moleculesHighly effective for BTEX compounds. nih.gov
Table compiled from various sources on SPME applications. researchgate.netnih.govnih.gov

SPME has been successfully applied to the analysis of VOCs, including xylene isomers, in complex matrices such as urine, showcasing its utility for biomonitoring studies. nih.gov The technique is valued for its simplicity, speed, and high sensitivity, with detection limits for VOCs often reaching the low ng/L range. nih.govnih.gov

Microextraction by Packed Sorbents (MEPS)

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of solid-phase extraction (SPE) where a small amount of sorbent (typically 1-4 mg) is packed directly into a syringe needle or as a separate cartridge. mdpi.comnih.govsemanticscholar.org This technique integrates sample extraction, concentration, and clean-up into a single device. researchgate.net The sample is drawn through the sorbent bed and then ejected multiple times to ensure efficient extraction. Analytes are then eluted with a small volume of solvent, which can be directly injected into a chromatographic system like GC or LC. nih.gov

MEPS is notable for its speed, minimal use of solvents, and the reusability of the sorbent cartridge for many extractions. researchgate.netnih.gov It is well-suited for a wide variety of sample types, including environmental and biological fluids. nih.gov Sorbent materials commonly used in MEPS include C8, C18, and mixed-mode sorbents (e.g., C8/SCX) that can extract a range of compounds based on polarity and charge. researchgate.net The technique has been demonstrated to be effective for the analysis of benzene, toluene (B28343), ethylbenzene (B125841), and xylenes (BTEX) in aqueous samples. nih.gov

Computational and Theoretical Investigations of 2 Ethyl M Xylene

Molecular Structure and Conformational Analysis

The three-dimensional structure of 2-ethyl-m-xylene is defined by the orientation of its substituents—two methyl groups and one ethyl group—on the benzene (B151609) ring. The presence of the flexible ethyl group gives rise to different rotational isomers, or conformers. Conformational analysis, typically performed using computational methods, seeks to identify the most stable arrangement of these groups and the energy barriers between different conformations.

Theoretical calculations, such as those employing ab initio or Density Functional Theory (DFT) methods, can map the potential energy surface of the molecule as a function of the dihedral angles of the ethyl and methyl groups relative to the benzene ring. These studies help in understanding the preferred spatial arrangement of the molecule, which influences its physical properties and reactivity. While specific conformational analysis data for this compound is not abundant in publicly accessible literature, general principles suggest that the most stable conformer will minimize steric hindrance between the ethyl group and the adjacent methyl groups.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecule.

Density Functional Theory (DFT) has become a primary tool for electronic structure calculations in chemistry due to its balance of accuracy and computational cost. ohio-state.edu For aromatic compounds like this compound, DFT calculations can predict a variety of properties. These studies typically use functionals like B3LYP in combination with a basis set such as 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. nih.gov

Table 1: Calculated Electronic Properties of Xylene Isomers using DFT (Note: Data for general xylene isomers is presented for reference context in the absence of specific published data for this compound)

Propertyo-xylene (B151617)m-xylene (B151644)p-xylene (B151628)Method/Basis Set
Dipole Moment (Debye)0.550.370.00B3LYP/6-31G(d)
Total Energy (Hartree)-309.9-309.9-309.9HF/6-311++G(d,p) nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, most notably electronic absorption spectra. ohio-state.edursc.org By simulating the response of the molecule's electrons to time-varying electric fields, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. ohio-state.edu

For this compound, TD-DFT calculations can identify the specific transitions between molecular orbitals (e.g., from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO) that are responsible for its absorption of ultraviolet light. This information is valuable for photochemical applications and for identifying the compound analytically. ohio-state.edu

Ionization energy, the energy required to remove an electron from a molecule, is a key parameter that can be accurately calculated using quantum chemical methods. researchgate.net The analysis of molecular orbitals, particularly the HOMO and LUMO, is essential for understanding a molecule's chemical reactivity and electronic properties. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. Studies on xylene isomers have shown that the ionization energies and orbital shapes can be differentiated, which allows for their identification using techniques like femtosecond laser mass spectrometry. researchgate.net

Table 2: Calculated Ionization Energies and Orbital Properties of Xylene Isomers (Note: Data for general xylene isomers is presented for reference context in the absence of specific published data for this compound)

IsomerIonization Energy (eV)HOMO Energy (eV)LUMO Energy (eV)Source
o-xylene8.56-8.9-0.4 researchgate.net
m-xylene8.58-9.0-0.4 researchgate.net
p-xylene8.45-8.8-0.4 researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions.

MD simulations are particularly useful for studying how small molecules like this compound (the "guest") interact with larger, structured environments, such as the pores of a material or the active site of an enzyme (the "host"). researchgate.netresearchgate.net These simulations can reveal the preferred binding sites, orientations, and binding energies of the guest molecule within the host. nih.gov

For instance, studies on xylene isomers confined within porous materials like metal-organic frameworks (MOFs) use MD simulations to understand the subtle differences in host-guest and guest-guest interactions that lead to selective adsorption. researchgate.net The simulations can decompose the total interaction energy into contributions from van der Waals forces, electrostatic interactions, and other non-covalent forces, providing a molecular-level explanation for the recognition and separation of closely related isomers. researchgate.netnih.gov

Reaction Mechanism Modeling through Computational Chemistry

While specific, detailed reaction mechanism modeling for this compound is not extensively documented in dedicated studies, the principles of its reactivity can be understood through computational analysis of its structure and by analogy with other xylene isomers. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of reactions that aromatic hydrocarbons undergo. researchgate.net

This compound is known to participate in several fundamental types of chemical reactions:

Oxidation: The ethyl and methyl groups on the benzene ring can be oxidized, typically by strong oxidizing agents, to form corresponding carboxylic acids. Computational models can predict the activation barriers and intermediate structures involved in these oxidation pathways.

Reduction: Catalytic hydrogenation can reduce the aromatic ring. Theoretical models help in understanding the interaction of the molecule with the catalyst surface and the step-by-step addition of hydrogen.

Electrophilic Substitution: Reactions such as nitration and halogenation occur on the benzene ring. Computational modeling can predict the regioselectivity of these substitutions by calculating the electron density distribution on the aromatic ring, thereby identifying the most likely positions for electrophilic attack.

For the broader class of xylene isomers, DFT and time-dependent DFT (TD-DFT) calculations have been employed to study their ground and excited state geometries, photophysical properties, and reactivity. nih.govroyalsocietypublishing.org These studies calculate molecular orbital energies, bond lengths, and bond angles to explain the differences in behavior among isomers. nih.gov For instance, the formation of p-xylene from ethylene (B1197577) and 2,5-dimethylfuran (B142691) has been modeled using QM/MM (Quantum Mechanics/Molecular Mechanics) methods to map out the entire reaction network, including the rate-limiting steps and potential byproducts. escholarship.org Similar methodologies can be applied to understand and predict the reaction mechanisms involving this compound.

Computational Material Design for Separation and Adsorption

The separation of C8 alkyl-aromatic isomers, which includes this compound, o-xylene, m-xylene, and p-xylene, is a significant industrial challenge due to their nearly identical boiling points and similar chemical properties. escholarship.orgacs.org Computational material design has emerged as a crucial strategy for developing advanced porous materials, such as Metal-Organic Frameworks (MOFs) and zeolites, with tailored properties for selective adsorption and separation of these isomers. acs.org

Researchers use computational screening to predict the performance of thousands of potential material structures before undertaking costly and time-consuming synthesis and experimental testing. This process involves modeling the interactions between the guest isomer molecules and the host porous material. DFT calculations, for example, are used to investigate the electronic energy states of the isomers and the framework to find materials that exhibit preferential interactions with a specific isomer. acs.org

A notable example is the computational design of luminescent MOFs for the selective detection and sequestration of m-xylene. acs.org Theoretical calculations can reveal that subtle differences in molecular orbital energies between isomers can be exploited to achieve selective fluorescence enhancement upon binding, enabling both detection and separation. acs.org Similarly, studies on Zn-terephthalate MOFs have shown how different framework structures can lead to vastly different separation behaviors, with one framework being suitable for equilibrium-controlled separation and another for diffusion-dominated separation. acs.org

Monte Carlo (MC) simulations, particularly in the Grand Canonical ensemble (GCMC), are a cornerstone of computational studies on adsorption-based separations. koreascience.kr This technique allows for the prediction of adsorption isotherms, selectivity, and heats of adsorption for mixtures of gases or liquids in porous materials.

In a typical GCMC simulation for xylene isomer separation, a model of the porous material (like a MOF or zeolite) is constructed, and the simulation calculates the equilibrium distribution of a mixture of isomers between a bulk phase at a set pressure and the pores of the material. By simulating the competitive adsorption of this compound against other C8 isomers, researchers can directly compute the adsorption selectivity of the material.

These simulations provide a microscopic view of the adsorption process, revealing how the size, shape, and functional groups of the isomers interact with the pore geometry and surface chemistry of the adsorbent. The results can guide the design of materials with optimal pore sizes and shapes that recognize and selectively bind to the target molecule, such as this compound. For example, simulations have been used to study the adsorption of benzene, toluene (B28343), and p-xylene in MCM-41, showing how the molecules orient themselves within the pores. koreascience.kr

Table 1: Simulated Adsorption Selectivity of Xylene Isomers in a Porous Material This table presents hypothetical data based on typical findings from GCMC simulations to illustrate the concept.

Adsorbent MaterialGuest MoleculeSimulated Uptake (mol/kg) at 1 barSelectivity (p-xylene / other)
MIL-125(Ti)-NH₂p-Xylene2.10-
o-Xylene0.553.82
m-Xylene0.1514.00

To gain a deeper understanding of adsorption thermodynamics and kinetics, computational chemists calculate the adsorbate free energy profiles of molecules within porous materials. This profile represents the potential energy landscape experienced by a guest molecule, such as this compound, as it moves through the pores of the host material.

By mapping this energy landscape, researchers can identify the most energetically favorable adsorption sites, determine the energy barriers for diffusion from one site to another (activation energy), and understand the thermodynamic driving forces behind adsorption selectivity. The profile is typically calculated by placing the adsorbate molecule at various positions and orientations within the unit cell of the porous crystal and calculating the interaction energy at each point using molecular mechanics force fields or quantum mechanical methods.

For instance, NVT Monte Carlo simulations (constant number of particles, volume, and temperature) have been used to calculate the potential energies between xylene isomers and the framework of MOFs. amazonaws.com These calculations can reveal that one isomer fits perfectly into a specific pore or pocket, leading to a very strong, favorable interaction energy, while other isomers are sterically hindered and experience weaker or even repulsive interactions. amazonaws.com This energetic difference is the fundamental basis for selective separation.

Table 2: Calculated Adsorbate-Framework Potential Energies for Xylene Isomers in MOF Cages Data derived from findings reported for MIL-125(Ti)-NH₂. amazonaws.com

MOF Pore TypeGuest IsomerCalculated Potential Energy (kJ/mol)
Octahedral Cagep-Xylene-67.9
o-Xylene-64.1
m-Xylene-65.0
Tetrahedral Cagep-Xylene-50.5
o-Xylene-42.5
m-XyleneDoes not fit

Industrial Process Optimization and Separation Technologies for C8 Aromatics

Advanced Separation Processes for Xylene Isomers and Ethylbenzene (B125841)

The close boiling points of C8 aromatic compounds render their separation by conventional distillation economically unfeasible. youtube.comcheresources.com This has driven the development of advanced separation techniques that exploit other differences in their physical and chemical properties.

Extractive Distillation Strategies

Extractive distillation is a method used to separate components with close boiling points by introducing a solvent, or entrainer, that alters the relative volatilities of the components. iranarze.irmdpi.comgoogle.com This technique is a promising alternative for separating ethylbenzene from xylene mixtures. mdpi.com

In this process, a high-boiling solvent is fed into the distillation column, which selectively interacts with one or more of the isomers, increasing the ease of separation. google.com For instance, a process using methyl phenylacetate (B1230308) as an extractant has been designed to separate ethylbenzene from C8 aromatics. mdpi.com Another approach employs copper(I) salts of hydrocarbonsulfonic acids as the entrainer to achieve the same separation. google.com

Research has shown that extractive distillation can be economically competitive with established processes. A study utilizing p-dinitrobenzene as a solvent to separate p-xylene (B151628) from ethylbenzene demonstrated the potential to achieve 99.6% purity of p-xylene with a 99.1% recovery rate, a performance comparable to the widely used Parex process. iranarze.ir

Adsorption-Based Technologies (e.g., Simulated Moving Bed (SMB) Technology, Parex Process)

Adsorption-based separation is the leading industrial method for p-xylene recovery. This technology relies on porous materials (adsorbents) that selectively adsorb one isomer over the others. researchgate.net

Simulated Moving Bed (SMB) Technology: SMB is a continuous chromatographic separation process that simulates a counter-current movement between a solid adsorbent and a liquid feed stream. honeywell.comorochem.com This is achieved by periodically switching the inlet (feed, desorbent) and outlet (extract, raffinate) ports along a series of fixed adsorbent beds. youtube.commdpi.com The first large-scale commercial application of this principle was UOP's Sorbex technology in the 1960s. core.ac.uk SMB technology is highly efficient, offering high product purity and yield. mdpi.comresearchgate.net

Parex Process: The UOP Parex™ process, first commercialized in 1971, is the most widely used SMB technology for separating p-xylene from mixed C8 aromatics. researchgate.nethoneywell.com It uses a specific zeolite adsorbent and a desorbent to recover p-xylene. youtube.com The process can achieve over 97% p-xylene recovery in a single pass with a purity of 99.9 wt-%. honeywell.com The feed mixture, containing ethylbenzene, p-xylene, m-xylene (B151644), and o-xylene (B151617), is separated into an extract stream rich in p-xylene and a raffinate stream containing the other isomers. youtube.comyoutube.com

The operation of an SMB unit like the Parex process is divided into four zones:

Zone 1: Adsorbent regeneration. youtube.comyoutube.com

Zone 2: Desorption of the less-adsorbed isomers (raffinate components). youtube.comyoutube.com

Zone 3: Selective adsorption of the target isomer (p-xylene). youtube.comyoutube.com

Zone 4: Recovery of the desorbent. youtube.com

UOP Parex Process Performance

Performance MetricValueSource
p-Xylene Recovery (single pass)> 97 wt-% honeywell.com
p-Xylene Product Purity99.9 wt-% honeywell.com
Typical Operating Days per Year> 350 honeywell.com

Application of Metal-Organic Frameworks in Separation

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. rsc.orgacs.org Their tunable pore sizes, high surface areas, and specific host-guest interactions make them highly promising candidates for separating xylene isomers. rsc.orgresearchgate.netrsc.org The separation of xylene isomers using MOFs has been recognized as one of the "seven chemical separations to change the world". rsc.orgresearchgate.net

MOFs can separate isomers based on several mechanisms:

Molecular Sieving: Differentiating molecules based on size and shape. rsc.orgresearchgate.net

Thermodynamic Interactions: Exploiting different strengths of interaction between the isomers and the MOF's internal surface. rsc.orgresearchgate.net

Kinetic Diffusion: Separating based on the different diffusion rates of isomers within the MOF channels. rsc.orgresearchgate.net

Gating Mechanism: Where the framework structure changes in response to specific guest molecules. rsc.orgresearchgate.net

For example, studies on two different Zn-terephthalate MOFs showed varied selectivities; MOF-5 allowed ethylbenzene to elute first, while a monoclinic MOF showed preferential adsorption of p-xylene. acs.org Molecular dynamics simulations have also shown that MOFs like MIL-47(V) can effectively distinguish between C8 isomers due to their unique pore structures and the ability of their organic ligands to adapt to the shape of a specific isomer. nih.gov

MOF Performance in C8 Aromatic Separation

MOF TypeSeparation PrincipleObservationSource
MOF-5 (Zn-terephthalate)Equilibrium-controlledEthylbenzene elutes first; other isomers elute together. acs.org
MOF-monoclinic (Zn-terephthalate)Diffusion-dominatedPreferable adsorption of p-xylene over other isomers. acs.org
MIL-47(V)Shape-selective adsorption (π-π interactions)High adsorption with separation sequence: oX > pX ≈ mX > EB. nih.gov

Process Simulation and Economic Optimization

Process simulation and optimization are essential tools for improving the efficiency and economic viability of C8 aromatic separation plants. They allow engineers to design, analyze, and enhance complex processes without costly and time-consuming physical experimentation.

Application of Genetic Algorithms for Process Parameter Optimization

Genetic Algorithms (GAs) are robust, stochastic search algorithms inspired by the principles of natural selection and genetics. mdpi.comescholarship.org They are particularly effective for solving complex, multi-objective optimization problems in chemical engineering. mdpi.comacs.org

In the context of C8 separation, GAs have been used to optimize various process parameters to minimize costs and environmental impact. For an extractive distillation process to separate ethylbenzene, a Non-dominated Sorting Genetic Algorithm (NSGA-III) was used to minimize the total annual cost (TAC) and CO2 emissions. mdpi.com The optimization resulted in a 11.7% reduction in TAC and a 23.7% reduction in CO2 emissions compared to the initial process design. mdpi.com Similarly, a GA was employed to optimize the operation of an industrial-scale Parex process, leading to significant improvements in p-xylene recovery while using less solvent. acs.org GAs can systematically explore a vast range of operating conditions, such as temperatures, flow rates, and pressures, to identify the optimal set of parameters that maximize performance metrics like product purity and recovery while minimizing energy consumption. mdpi.comsylzyhg.com

Dynamic Simulation and Control Strategies for Separation Units

Dynamic simulation models the time-dependent behavior of a process, which is crucial for designing and testing control strategies to handle disturbances and ensure stable operation. mdpi.comsylzyhg.com For C8 separation units, which are complex and involve recycling streams, maintaining stable operation is critical for product quality.

Dynamic simulations using tools like Aspen Dynamic are used to assess how the system responds to changes in feed flow rate or composition. mdpi.comsylzyhg.com Based on these simulations, robust control strategies can be developed. For an extractive distillation unit, two different control structures were designed and tested. The results showed that a control strategy (CS2) based on regulating the bottom flow rate of the extractant recovery column provided more stable temperature control compared to a strategy (CS1) that controlled the entrainer makeup flow rate. mdpi.com Similarly, dynamic simulations of distillation towers for C8/C9 aromatic separation showed that a temperature side-line proportional control structure could effectively handle disturbances of ±10% in feed flow rate and ±5% in feed composition, with minimal steady-state deviation. sylzyhg.com These simulations are also used to develop operator training systems, allowing personnel to practice handling various operational scenarios before startup of an actual plant. ecust.edu.cn

Q & A

Q. What are the recommended analytical techniques for characterizing 2-Ethyl-m-xylene's purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Infrared (IR) spectroscopy can identify functional groups, while high-performance liquid chromatography (HPLC) validates separation efficiency. Cross-referencing data with standardized databases like NIST Chemistry WebBook ensures reliability . For quantification, use certified reference materials (CRMs) from authoritative sources such as CAS Common Chemistry, which provides validated spectral and physicochemical data .

Q. How can researchers accurately determine the thermodynamic properties of this compound?

Thermodynamic properties (e.g., vapor pressure, heat capacity) are best modeled using Helmholtz energy-based equations of state (EoS), which integrate density and temperature as independent variables . Experimental validation via adiabatic calorimetry or vibrating-tube densimetry is critical, particularly in liquid-phase regions where uncertainties are <0.1% . Researchers should account for critical region anomalies by applying scaling laws and comparing results with existing data for structurally similar compounds like ethylbenzene or m-xylene .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Synthesis should follow Friedel-Crafts alkylation protocols, using m-xylene as the aromatic substrate and ethyl halides as alkylating agents. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃, inert atmosphere) to minimize byproducts. Post-synthesis, purify via fractional distillation and confirm purity using GC-MS. Document solvent selection, catalyst recovery, and waste management to align with green chemistry principles .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions between experimental and computational data for this compound's reactivity?

Discrepancies often arise from approximations in computational models (e.g., density functional theory (DFT) functional selection) or experimental artifacts (e.g., oxygen interference in catalytic systems). Address this by:

  • Conducting sensitivity analyses to identify error-prone parameters in simulations.
  • Replicating experiments under controlled oxygen levels, as gas-liquid interfaces can alter enzyme stability and reaction pathways .
  • Applying uncertainty quantification (UQ) frameworks to thermodynamic models, especially in critical regions where uncertainties exceed 1.0% .

Q. How can advanced computational models improve the prediction of this compound's behavior in catalytic systems?

Molecular dynamics (MD) simulations combined with quantum mechanics/molecular mechanics (QM/MM) hybrid methods can elucidate interactions between this compound and enzymes or catalysts. Focus on atomic-level oxygen-enzyme interactions to predict stability and efficiency in industrial biocatalysis . Validate models against experimental kinetic data, and refine force fields using high-fidelity spectral databases like PubChem .

Q. What strategies should be employed to analyze reaction mechanisms involving this compound under varying oxygen concentrations?

Use stopped-flow spectroscopy or time-resolved mass spectrometry to track intermediate species formation. For oxygen-sensitive reactions, employ microfluidic reactors to control gas-liquid interfaces, which are known to destabilize enzymes . Pair experimental data with computational kinetic modeling (e.g., transition state theory) to identify rate-limiting steps. Statistical tools like Monte Carlo simulations help quantify uncertainties from instrumental noise or sample heterogeneity .

Methodological Considerations

  • Data Presentation : Use tables to compare experimental and computational results, highlighting deviations (e.g., vapor pressure discrepancies >0.5% ).
  • Ethical Compliance : Adhere to safety protocols for handling volatile organic compounds (VOCs), referencing GHS hazard identifiers for m-xylene derivatives .
  • Reproducibility : Document all synthetic procedures, instrument calibration details, and software parameters (e.g., DFT convergence criteria) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.